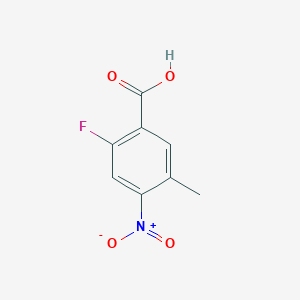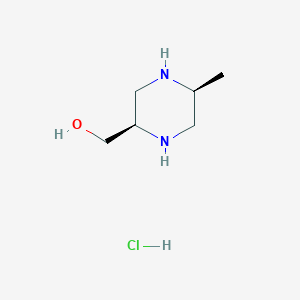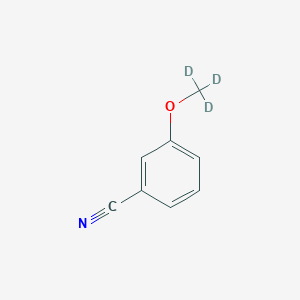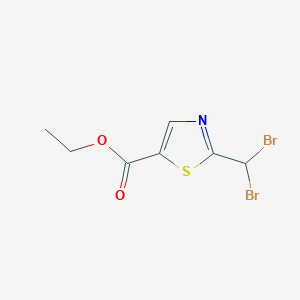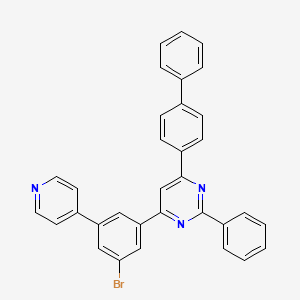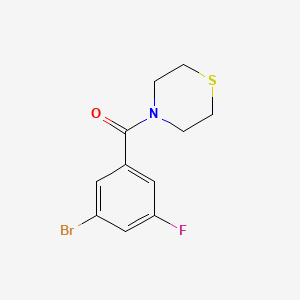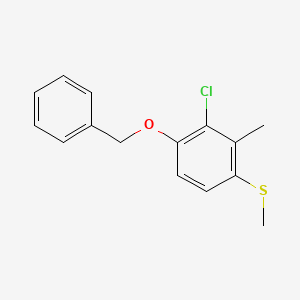
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, with a sulfane (sulfur) atom bonded to the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-(benzyloxy)-3-chloro-2-methylphenol with a suitable methyl sulfide reagent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of microwave irradiation or ultrasonic waves can further accelerate the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and chloro substituents can enhance the compound’s binding affinity to specific targets, while the sulfane group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzylidene)amino derivatives: These compounds share the benzyloxy group and have been studied for their antimicrobial and antioxidant activities.
(4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane: Similar structure with an additional chloro substituent, affecting its reactivity and applications.
Uniqueness
(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H15ClOS |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
3-chloro-2-methyl-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15ClOS/c1-11-14(18-2)9-8-13(15(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
ZUONOXHBEDEPOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
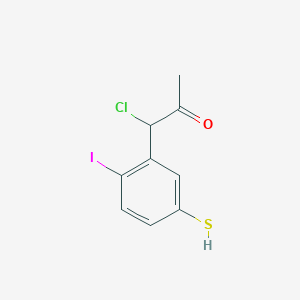
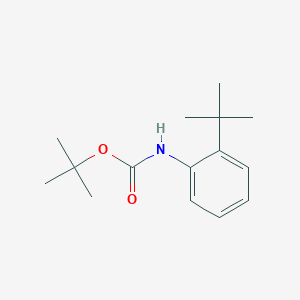
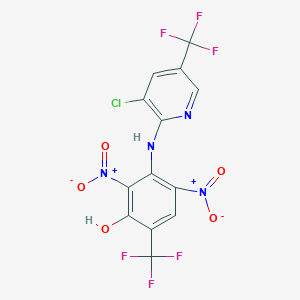
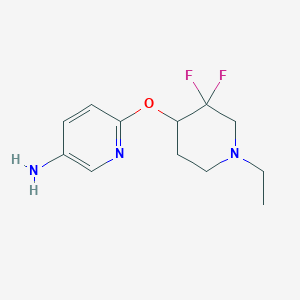
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
